4-Methylimidazolidine-2-thione
Overview
Description
Synthesis Analysis
The synthesis of 4-Methylimidazolidine-2-thione and its derivatives involves several methodologies. For instance, 1-Arylimidazolidine-2-thiones were synthesized through the condensation reaction of N-arylethylenediamines with carbon disulfide in a xylene medium, showcasing a method to generate biologically active 1-aryl-2-methylthio-imidazolines. This process reflects the compound's versatility in synthesis approaches (Sztanke et al., 2006).
Molecular Structure Analysis
The molecular structure of 4-Methylimidazolidine-2-thione derivatives has been studied through various techniques, including X-ray diffraction. These studies have confirmed the structure of diastereomers for separate examples of racemates and meso-forms of 4,5-dihydroxyimidazolidin-2-ones (-thiones), indicating the detailed structural insights into the molecular conformation of these compounds (Kravchenko et al., 2012).
Chemical Reactions and Properties
4-Methylimidazolidine-2-thione participates in various chemical reactions, forming complexes with metals such as cadmium(II) halides. These reactions are characterized by the formation of 1:1 complexes for chloride, both 1:1 and 2:1 complexes for bromide, and only 2:1 complexes for iodide, showcasing the compound's reactivity and ability to form stable complexes with metals (Bell et al., 2004).
Physical Properties Analysis
The physical properties of 4-Methylimidazolidine-2-thione and its derivatives include their solubility, melting points, and crystalline structures. These properties are crucial for understanding the compound's behavior in different environments and for its application in various fields. For example, the crystal and molecular structure of compounds composed of 1-methylimidazoline-2-thione with molecular iodine were established by X-ray diffraction, highlighting the compound's structural characteristics and physical behavior (Chernov'yants et al., 2008).
Chemical Properties Analysis
The chemical properties of 4-Methylimidazolidine-2-thione, such as its reactivity with other compounds, ability to undergo oxidation, and participation in the formation of coordination compounds, have been extensively studied. These properties are essential for the development of new chemical reactions and for the synthesis of novel compounds with potential applications in various scientific fields. The reactions of 1-methylimidazoline-2-thione with molecular iodine, leading to the formation of complex structures with iodine, exemplify the compound's chemical versatility and potential for forming diverse chemical structures (Chernov'yants et al., 2008).
Scientific Research Applications
Hydrogen Bonding Studies : It is used for studying hydrogen bonding abilities and self-association of thiazolidin-2-ones and -2-selenones (Centric et al., 1979).
Complex Formation with Cadmium(II) Halides : This compound is instrumental in preparing complexes of cadmium(II) halides with various heterocyclic thiones (Bell et al., 2004).
Alkylation Studies : Its ability to alkylate 3-phenyl-5,6-dihydroimidazolo[2,1-b]thiazole is of scientific interest (Acheson et al., 1980).
Synthesis of Copper Complexes : 4-Methylimidazolidine-2-thione is used in the synthesis of copper complexes with tri-m-tolylphosphine and heterocyclic thiones (Hadjikakou et al., 1991).
Nickel Complex Structure Studies : It is also used to study the structures of nickel complexes (Raper et al., 1980).
Dipolarophile in Cycloaddition : The compound serves as a dipolarophile in 1,3-dipolar cycloaddition of nitrones, yielding new 5-N-substituted isoxazolidines (Nguyen et al., 2006).
Interaction with Copper(II) Salts : It interacts with copper(II) salts to produce blue mixed-valence complexes and chelate N-donor ligands (Ainscough et al., 1989).
Antimicrobial, Anticancer, and Antidiabetic Agent Synthesis : Derivatives of 4-Methylimidazolidine-2-thione have been developed as antimicrobial, anticancer, and antidiabetic agents (Singh et al., 2022).
Diastereoselective Synthesis : The synthesis of 4,5-dihydroxyimidazolidin-2-ones (-thiones) has shown high diastereoselectivity in forming racemates and meso-forms (Kravchenko et al., 2012).
Potential Antibacterial Agent : This compound has shown potential as an antibacterial agent with MIC in the range of 11.0-89.2 microM (Sztanke et al., 2006).
Treatment of Hyperthyroidism : Its derivatives can be used to treat hyperthyroidism due to their ability to form complexes with iodine (Tavakol et al., 2012).
Anti-Inflammatory Activity : The synthesized compounds exhibit anti-inflammatory activity and high inhibition constant and binding energy (Kotte et al., 2020).
Electrophoresis in Tungstate and Borate Buffers : The reaction of 2-amino-2-deoxyaldoses with isothiocyanates produces 5-hydroxyimidazolidine-2-thione, useful for electrophoresis in tungstate and borate buffers (Scott, 1970).
Antibacterial Activities of Ligands : Ligands of 4-Methylimidazolidine-2-thione exhibit substantial antibacterial activities compared to their complexes (Fettouhi et al., 2007).
Reactivity in Cycloaddition-Elimination Reactions : It is interconvertible in acetone at 50° and reacts with ketenes and electrophilic acetylenes to give thiazole derivatives (L'abbé et al., 1992).
Safety And Hazards
Future Directions
Thiazolidine motifs, including 4-Methylimidazolidine-2-thione, have found applications in the synthesis of molecular clips, semithio- and thiobambusurils, and are used as organocatalysts . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on . This diversity in the biological response makes it a highly prized moiety . Therefore, the future direction of research could focus on exploring these properties further and developing multifunctional drugs .
properties
IUPAC Name |
4-methylimidazolidine-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2S/c1-3-2-5-4(7)6-3/h3H,2H2,1H3,(H2,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZJXCFNBVJLQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(=S)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052694 | |
Record name | 4-Methylimidazolidine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3052694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylimidazolidine-2-thione | |
CAS RN |
2122-19-2 | |
Record name | 4-Methylimidazolidine-2-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2122-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propylene thiourea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002122192 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylimidazolidine-2-thione | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68394 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methylimidazolidine-2-thione | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31254 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methylimidazolidine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3052694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-METHYLIMIDAZOLIDINE-2-THIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63849722NS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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